molecular formula C5H5F2N3O2 B3046441 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole CAS No. 1245772-67-1

1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B3046441
CAS No.: 1245772-67-1
M. Wt: 177.11
InChI Key: JXXNIUKGXITULT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a nitro group. The presence of the difluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or copper under mild conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced difluoromethylation reagents and catalysts allows for high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to enzymes or receptors. The nitro group can undergo redox reactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-5-methyl-3-nitro-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The difluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential bioactivity .

Properties

IUPAC Name

1-(difluoromethyl)-5-methyl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c1-3-2-4(10(11)12)8-9(3)5(6)7/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNIUKGXITULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235166
Record name 1H-Pyrazole, 1-(difluoromethyl)-5-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-67-1
Record name 1H-Pyrazole, 1-(difluoromethyl)-5-methyl-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(difluoromethyl)-5-methyl-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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